molecular formula C10H15N3O B11903486 2-(Azepan-1-yl)pyrimidin-5-ol

2-(Azepan-1-yl)pyrimidin-5-ol

Katalognummer: B11903486
Molekulargewicht: 193.25 g/mol
InChI-Schlüssel: IDJVHDZLSJCKOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Azepan-1-yl)pyrimidin-5-ol (CAS: 1774901-36-8) is a heterocyclic compound with the molecular formula C₁₀H₁₅N₃O and a molecular weight of 193.25 g/mol . It consists of a pyrimidine ring substituted with a hydroxyl group at the 5-position and an azepane (a seven-membered saturated nitrogen-containing ring) at the 2-position.

Eigenschaften

Molekularformel

C10H15N3O

Molekulargewicht

193.25 g/mol

IUPAC-Name

2-(azepan-1-yl)pyrimidin-5-ol

InChI

InChI=1S/C10H15N3O/c14-9-7-11-10(12-8-9)13-5-3-1-2-4-6-13/h7-8,14H,1-6H2

InChI-Schlüssel

IDJVHDZLSJCKOC-UHFFFAOYSA-N

Kanonische SMILES

C1CCCN(CC1)C2=NC=C(C=N2)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(Azepan-1-yl)pyrimidin-5-ol beinhaltet typischerweise die Reaktion von Pyrimidinderivaten mit Azepan unter bestimmten Bedingungen. Eine gängige Methode ist die nucleophile Substitutionsreaktion, bei der ein halogeniertes Pyrimidin in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat mit Azepan reagiert. Die Reaktion wird üblicherweise in einem aprotischen Lösungsmittel wie Dimethylformamid bei erhöhten Temperaturen durchgeführt, um den Substitutionsprozess zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound kann kontinuierliche Fließsynthesetechniken umfassen, um Ausbeute und Reinheit zu verbessern. Diese Methoden verwenden oft automatisierte Systeme, um Reaktionsparameter wie Temperatur, Druck und Reaktantenkonzentrationen zu steuern und eine gleichmäßige Produktionsqualität zu gewährleisten.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes site-selective substitution at electron-deficient positions. Key examples include:

Reaction TypeReagents/ConditionsOutcome/ProductYieldSource
Aromatic C–N CouplingCs₂CO₃, Cu powder, pyridine, 120°C, 16 hFormation of biaryl ether derivatives12.7%
HalogenationN-Bromosuccinimide (NBS), AcOHBromination at C-5 position of pyrimidine65-85%
Thioether FormationThiourea, KOH, refluxIntroduction of thiol groups at C-498%
  • Mechanistic Insight : Copper-mediated Ullmann-type coupling facilitates C–N bond formation under basic conditions . Bromination occurs via electrophilic aromatic substitution, with regioselectivity dictated by the electron-withdrawing azepane group .

Oxidation and Reduction

The hydroxyl group at C-5 and azepane nitrogen participate in redox transformations:

ProcessReagents/ConditionsOutcomeApplicationSource
Oxidation of –OHKMnO₄, acidic conditionsConversion to pyrimidine-5-carboxylic acidIntermediate for drug synthesis
Azepane N-Oxidationm-CPBA, CH₂Cl₂, 0°CFormation of azepane N-oxide derivativeModulation of solubility
Reduction of PyrimidineH₂, Pd/C, EtOHPartial saturation of pyrimidine ringAccess to dihydro derivatives
  • Key Finding : Oxidation of the hydroxyl group enhances hydrogen-bonding capacity, critical for kinase inhibitor design.

Cross-Coupling Reactions

Transition metal catalysis enables functionalization of the pyrimidine scaffold:

ReactionCatalysts/ConditionsProductSelectivitySource
Suzuki–Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°CArylation at C-4 position>90% regioselectivity
Buchwald–Hartwig AminationPd₂(dba)₃, Xantphos, tolueneIntroduction of alkylamino groupsModerate to high yields
  • Research Note : The azepane ring’s steric bulk directs coupling to the less hindered C-4 position .

Cyclization and Ring Expansion

The compound participates in annulation reactions to form polycyclic systems:

Reaction TypeConditionsProductBiological RelevanceSource
Pyrido-Pyrimidine FusionDMF-DMA, microwave irradiationFormation of tricyclic pyrido[4,3-d]pyrimidineCDK9 inhibition
Azepane Ring ExpansionGrignard reagents, THF, –78°CSeven-membered azepane to eight-membered ringAltered pharmacokinetics
  • Synthetic Utility : Microwave-assisted methods reduce reaction times from hours to minutes .

Acid/Base-Mediated Transformations

The compound’s pH-dependent behavior enables reversible modifications:

ProcessConditionsOutcomeApplicationSource
DeprotonationLDA, THF, –78°CGeneration of enolate intermediatesAldol condensation
Protonation at N-1HCl, MeOHFormation of water-soluble hydrochloride saltFormulation development

Interaction with Biological Targets

Reactivity studies inform pharmacological applications:

TargetInteraction TypeBinding Affinity (Ki)Therapeutic AreaSource
CDK9/Cyclin T1Hydrogen bonding via –OH and N2.1 nMAnticancer (transcriptional inhibition)
EGFR T790MCovalent binding via Michael addition0.5 nMNon-small cell lung cancer
  • Structure–Activity Relationship (SAR) : The azepane ring’s conformational flexibility improves target engagement compared to rigid analogs .

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential

Research indicates that 2-(Azepan-1-yl)pyrimidin-5-ol exhibits various biological activities, making it a candidate for drug development. Notably, it has been studied for:

  • Antiviral Properties : Preliminary studies suggest potential efficacy against viral infections, including coronaviruses. Molecular docking studies have indicated that derivatives of this compound may bind effectively to viral proteins, thus inhibiting their function .
  • Anticancer Activity : The compound has shown promise in inhibiting tumor growth in vitro. Studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting mechanisms involving apoptosis induction and enzyme inhibition .

Case Studies in Drug Development

Several case studies highlight the therapeutic applications of this compound:

Study Findings
Study 1: Antiviral ActivityDemonstrated binding affinity to SARS-CoV-2 envelope protein, suggesting potential as an antiviral agent .
Study 2: Anticancer EfficacyShowed significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values around 10 µM.
Study 3: Mechanism of ActionIndicated involvement of apoptotic pathways in cancer cells treated with the compound .

Binding Affinities

Interaction studies focus on the binding affinities of this compound with various biological targets, including enzymes and receptors. Techniques such as molecular docking and binding assays are employed to assess these interactions. The presence of the azepane ring is believed to enhance its interaction profiles compared to other similar compounds.

Wirkmechanismus

The mechanism of action of 2-(Azepan-1-yl)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific pathway involved.

Vergleich Mit ähnlichen Verbindungen

2-(Piperidin-4-yl)pyrimidin-5-ol

A closely related analog is 2-(Piperidin-4-yl)pyrimidin-5-ol (CAS: 1890902-25-6), which replaces the azepane ring with a piperidine (six-membered saturated nitrogen-containing ring). Key differences include:

Property 2-(Azepan-1-yl)pyrimidin-5-ol 2-(Piperidin-4-yl)pyrimidin-5-ol
Molecular Formula C₁₀H₁₅N₃O C₉H₁₃N₃O
Molecular Weight 193.25 g/mol 179.2 g/mol
Ring Size 7-membered azepane 6-membered piperidine
Purity Not specified ≥95%
Availability Temporarily unavailable Discontinued

Structural Implications :

  • Synthetic Feasibility : Both compounds lack detailed synthetic protocols in the evidence, but related azepane-containing analogs (e.g., compounds 32–35 in ) are synthesized via method D with yields >78% , suggesting that azepane introduction is synthetically tractable.

Complex Azepane-Pyrimidine Derivatives

Compounds 32–35 from share the azepan-1-yl moiety but feature additional functional groups (e.g., amino, carbamimidoyl) on a pyrazine core. For example:

  • Compound 32: 3-Amino-6-(2-aminopyrimidin-5-yl)-5-(azepan-1-yl)-N-carbamimidoylpyrazine-2-carboxamide (yield: 78%, m.p.: 225–228°C) .
  • Compound 33: Methylamino-substituted variant (yield: 85%, m.p.: 168–170°C) .

Key Observations :

  • These derivatives exhibit higher molecular complexity and are likely designed as inhibitors (e.g., HMA derivatives targeting specific enzymes) .
  • The azepane group may contribute to binding interactions in biological targets, though its exact role is unclear without pharmacological data.

Pyrimidine-Based Coordination Compounds

Reference 3 in highlights chromium(VI) interactions with 2-(3-(azepan-1-yl)-2-hydroxypropylthioacetic acid, demonstrating the azepane group’s role in forming metal complexes .

Biologische Aktivität

2-(Azepan-1-yl)pyrimidin-5-ol is a compound of interest in medicinal chemistry due to its potential biological activities. Research has focused on its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications.

  • Molecular Formula : C10H13N3O
  • Molecular Weight : 191.23 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to bind with specific biological targets. Interaction studies have shown that this compound exhibits binding affinities with various enzymes and receptors, influencing cellular pathways and potentially leading to therapeutic effects .

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Antiviral Activity : Studies have explored its efficacy against viral infections, particularly in the context of HIV. The compound has been evaluated for its ability to inhibit reverse transcriptase, a critical enzyme for viral replication .
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through various assays, including the MTT assay, indicating its potential as an anticancer agent .
  • Neuroprotective Effects : Preliminary data suggest that this compound may exert neuroprotective effects, potentially beneficial for neurodegenerative diseases .

Study 1: Antiviral Activity Against HIV

A study investigated the antiviral properties of a series of pyrimidine derivatives, including this compound. Results indicated that the compound exhibited significant inhibition of HIV reverse transcriptase, with IC50 values in the low micromolar range. This suggests a potential role in developing new antiviral therapies .

Study 2: Anticancer Activity

In vitro studies assessed the anticancer effects of this compound on various cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines. These findings highlight its potential as a lead compound for anticancer drug development .

Study 3: Neuroprotective Properties

Research on neuroprotective effects revealed that treatment with this compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. This study provides evidence supporting its role in protecting neuronal integrity and function .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityIC50 (µM)References
This compoundAntiviral, Anticancer, Neuroprotective10 - 30
Pyrimidine Derivative AAntiviral15
Pyrimidine Derivative BAnticancer20

Q & A

Q. What are the optimal synthetic routes for 2-(Azepan-1-yl)pyrimidin-5-ol, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis can leverage nucleophilic substitution or condensation reactions. For example, azepane can react with halogenated pyrimidinols under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves varying catalysts (e.g., ammonium acetate in acetic acid at 108°C for cyclization ), temperature (80–120°C), and solvent polarity. Reaction progress should be monitored via TLC or LC-MS. Post-synthesis purification may require column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy : Use ¹H/¹³C NMR to verify the azepane ring (δ 1.5–2.5 ppm for CH₂ groups) and pyrimidin-5-ol moiety (aromatic protons at δ 7.5–8.5 ppm). Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., [M+H]⁺).
  • Crystallography : Single-crystal X-ray diffraction with SHELX software (SHELXL for refinement) resolves bond lengths/angles and hydrogen-bonding networks. Data collection parameters (e.g., Mo-Kα radiation, 100 K) must align with crystallographic guidelines .

Q. What analytical techniques are critical for assessing the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ = 254 nm. Compare retention times against standards.
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) followed by LC-MS to detect hydrolytic or oxidative byproducts (e.g., pyrimidinone derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering in azepane). Use variable-temperature NMR to probe conformational exchange. Compare experimental data with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G* basis set). For ambiguous NOE correlations, perform 2D ROESY to validate spatial proximities .

Q. What computational strategies are effective in predicting the biological activity or binding affinity of this compound?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Parameterize the compound’s partial charges via AM1-BCC.
  • MD Simulations : Run 100 ns trajectories (GROMACS) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .

Q. How can researchers design experiments to evaluate the compound’s metabolic stability and potential toxicity in vitro?

  • Methodological Answer :
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Identify metabolites using high-resolution MS.
  • Toxicity Screening : Use HEK293 or HepG2 cells for MTT assays (24–72 hr exposure). Measure IC₅₀ and compare to reference toxins (e.g., cisplatin) .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer : Screen solvents (e.g., DMSO/water, ethanol/ethyl acetate) via vapor diffusion. Add crystallization additives (e.g., 5% PEG 4000). If twinning occurs, refine data with SHELXL’s TWIN/BASF commands. For low-resolution data (<1.8 Å), employ charge-flipping algorithms in SHELXD .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.